molecular formula C17H25N3O4S B1372103 tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate CAS No. 1046478-89-0

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate

Cat. No.: B1372103
CAS No.: 1046478-89-0
M. Wt: 367.5 g/mol
InChI Key: YOQAQRNVUNKUCQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O4S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and has been studied for its potential biological activities.

Preparation Methods

The synthesis of tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with p-toluenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used in organic synthesis.

The uniqueness of this compound lies in its specific structure and the presence of the p-tolylsulfonyl hydrazone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(4-methylphenyl)sulfonylhydrazinylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-13-5-7-15(8-6-13)25(22,23)19-18-14-9-11-20(12-10-14)16(21)24-17(2,3)4/h5-8,19H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQAQRNVUNKUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672853
Record name tert-Butyl 4-[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046478-89-0
Record name tert-Butyl 4-[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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